N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide - 1448140-01-9

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide

Catalog Number: EVT-3013130
CAS Number: 1448140-01-9
Molecular Formula: C19H18N4O
Molecular Weight: 318.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S)-((2-benzoylphenyl)amino)-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acid (2)

Compound Description: This compound, also known as 2, is a potent and selective PPARγ agonist with a PPARγ pKi of 8.94 and a PPARγ pEC50 of 9.47. [] It was used as a starting point for further structure-activity relationship studies to develop new PPARγ agonists with improved aqueous solubility. []

Relevance: While not directly analogous to N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide, this compound shares similarities in its overall structure. Both compounds feature a central amide bond and an extended aromatic system. The research on 2 focuses on modifying a phenyl alkyl ether moiety, demonstrating the impact of modifying aromatic side chains on activity and solubility, which could provide insights for exploring analogs of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide. []

[9]: https://www.semanticscholar.org/paper/d1102ebc2eac23c312ae8b7221882aed37ca04df

2(S)-((2-benzoylphenyl)amino)-3-{4-[2-(5-methyl-2-pyridin-4-yloxazol-4-yl)ethoxy]phenyl}propionic acid (16)

Compound Description: Compound 16 is another potent and selective PPARγ agonist, derived from modifying 2. It exhibits a PPARγ pKi of 8.85 and a PPARγ pEC50 of 8.74, comparable to 2. [] Importantly, 16 demonstrates improved aqueous solubility compared to 2. []

Relevance: The modification from 2 to 16 involved replacing the phenyl ring of the phenyloxazole moiety with a 4-pyridyl group. [] This change in the aromatic side chain directly relates to the structure of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide, which also features a pyridyl substituent. The observed increase in solubility for 16 suggests that modifications to the pyridyl ring or the surrounding aromatic system in N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide could impact its physicochemical properties. []

[9]: https://www.semanticscholar.org/paper/d1102ebc2eac23c312ae8b7221882aed37ca04df

2(S)-((2-benzoylphenyl)amino)-3-(4-{2-[5-methyl-2-(4-methylpiperazin-1-yl)thiazol-4-yl]ethoxy}phenyl)propionic acid (24)

Compound Description: Compound 24 is another modified PPARγ agonist derived from 2. [] It shows a slightly lower potency (PPARγ pKi of 8.66 and a PPARγ pEC50 of 8.89) compared to 2 and 16, but displays significantly improved aqueous solubility. []

Relevance: The key structural difference between 24 and 2 is the replacement of the phenyloxazole moiety with a 4-methylpiperazine-substituted thiazole. [] This modification highlights the tolerance for variations in the aromatic heterocycle within this scaffold while maintaining PPARγ activity. It suggests that exploring similar modifications in the pyrazole ring of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide might yield analogs with different activity profiles and physicochemical properties. []

[9]: https://www.semanticscholar.org/paper/d1102ebc2eac23c312ae8b7221882aed37ca04df

4-(7-((3-amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

Compound Description: This compound, also known as SB-772077-B, is a potent aminofurazan-based Rho kinase inhibitor that effectively decreases pulmonary and systemic arterial pressures while increasing cardiac output. [, ] It exhibits higher potency compared to other Rho kinase inhibitors like Y-27632 and fasudil. [] Chronic treatment with SB-772077-B has been shown to attenuate pulmonary hypertension induced by monocrotaline in rats. []

Relevance: While SB-772077-B belongs to a different chemical class than N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide, it offers insights into the potential of incorporating heterocyclic moieties like imidazo(4,5-c)pyridine and oxadiazole into drug design. These structural features, known for their biological activity and ability to interact with specific targets, could be valuable in exploring structurally related analogs of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide for potential therapeutic applications. [, ]

N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-{[2-(4-morpholinyl)ethyl]oxy}benzamide (GSK269962A)

Compound Description: GSK269962A, another aminofurazan-based Rho kinase inhibitor, demonstrates potent inhibition of ROCK1 with an IC50 of 1.6 nM and exhibits more than 30-fold selectivity against a panel of serine/threonine kinases. [] GSK269962A effectively blocks the production of inflammatory cytokines like interleukin-6 and tumor necrosis factor-α in lipopolysaccharide-stimulated monocytes. [] It also induces vasorelaxation in rat aorta and significantly reduces blood pressure in spontaneously hypertensive rats. []

Relevance: Similar to SB-772077-B, GSK269962A incorporates a 1,2,5-oxadiazol-3-yl group and an imidazo[4,5-c]pyridin ring system. [] Although not directly structurally related to N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide, GSK269962A highlights the potential of combining various heterocyclic moieties to achieve desired pharmacological activity. This knowledge could be valuable for designing and synthesizing new compounds related to N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide, exploring the potential of incorporating similar heterocycles to modulate its activity or target specificity. []

[18]: https://www.semanticscholar.org/paper/aaa4784a9b9402a76cf156bd4e32d9f89f890162c46

N-(1-((5-acetylfuran-2-yl)methyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide (1)

Compound Description: This compound, designated as 1, emerged as a hit from a high-throughput screening campaign for GPCR agonists. [] It served as the initial scaffold for optimization towards developing selective orexin 2 receptor antagonists. []

Relevance: Compound 1 shares significant structural similarities with N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide. Both compounds feature a pyrazole ring directly linked to an amide bond. Additionally, both contain extended aromatic systems, with 1 possessing a furan and an oxazole ring, whereas N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide incorporates a pyridine and a phenyl group. This resemblance suggests potential commonalities in their binding interactions and pharmacological activities. []

[11]: https://www.semanticscholar.org/paper/81cca3c64d6e5efa8e4e68570dd6e5391675f2d6

N-(1-(2-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide (43)

Compound Description: Compound 43 represents a potent, brain-penetrating, and orally active selective orexin 2 receptor antagonist, developed through structure-activity relationship studies based on the initial hit 1. [] It demonstrated comparable efficacy to the clinically investigated seltorexant in a sleep model in rats. []

Relevance: While 43 is not directly structurally analogous to N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide, its development highlights the successful optimization of a pyrazole-amide scaffold toward a specific therapeutic target. [] The structural modifications made to 1, resulting in 43, provide valuable insights for exploring analogous changes in N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide, particularly in modifying the aromatic side chains to enhance its activity, selectivity, and physicochemical properties. []

Properties

CAS Number

1448140-01-9

Product Name

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide

IUPAC Name

(E)-3-phenyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]prop-2-enamide

Molecular Formula

C19H18N4O

Molecular Weight

318.38

InChI

InChI=1S/C19H18N4O/c24-19(7-6-16-4-2-1-3-5-16)21-13-15-23-14-10-18(22-23)17-8-11-20-12-9-17/h1-12,14H,13,15H2,(H,21,24)/b7-6+

InChI Key

WLJJUBOTBFQFAC-VOTSOKGWSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.